Technical Guide: Wnt-C59 (C59) Small Molecule Inhibitor
Technical Guide: Wnt-C59 (C59) Small Molecule Inhibitor
Executive Summary
Wnt-C59 (commonly abbreviated as C59 ) is a highly potent, orally bioavailable small molecule inhibitor of Porcupine (PORCN) , a membrane-bound O-acyltransferase (MBOAT) essential for Wnt ligand secretion. By blocking the palmitoylation of Wnt proteins, Wnt-C59 prevents their exit from the endoplasmic reticulum (ER), effectively shutting down both canonical (β-catenin dependent) and non-canonical Wnt signaling pathways at the source.
Crucial Distinction: While "C59" is the accepted commercial synonym for Wnt-C59, researchers must distinguish it from "Compound 59" references found in unrelated medicinal chemistry literature (e.g., CDK or AXL kinase inhibitors). Verification via CAS Number 1243243-89-1 is mandatory for experimental integrity.
Chemical Identity & Nomenclature
To ensure reproducibility, use the following identifiers to validate reagents.
| Property | Specification |
| Primary Name | Wnt-C59 |
| Common Synonyms | C59, PORCN Inhibitor II, GNF-6231 (closely related analog) |
| CAS Number | 1243243-89-1 |
| Chemical Name | 2-(4-(2-methylpyridin-4-yl)phenyl)-N-(4-(pyridin-3-yl)phenyl)acetamide |
| Molecular Formula | C₂₅H₂₁N₃O |
| Molecular Weight | 379.45 g/mol |
| Target | Porcupine (PORCN) Acyltransferase |
| IC50 | ~74 pM (Wnt3A-stimulated reporter assay) |
Warning: "Compound 59" is a generic label often used in medicinal chemistry papers (e.g., for CDK, AXL, or Sphingosine Kinase inhibitors). Always verify the chemical structure and CAS number before purchasing "C59" to ensure it is the PORCN inhibitor.
Mechanism of Action
Wnt-C59 functions upstream of the Frizzled receptor. Unlike Tankyrase inhibitors (e.g., XAV939) which act on the destruction complex, or soluble decoys (e.g., DKK1) which block receptors, Wnt-C59 prevents the biogenesis of the Wnt ligand itself.
The Palmitoylation Checkpoint
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Synthesis: Wnt proteins are synthesized in the ER.
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Modification: The enzyme Porcupine (PORCN) adds a palmitoleic acid group to a conserved serine residue on the Wnt protein.[1]
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Transport: This lipid modification is required for Wnt to bind the carrier protein Wntless (WLS) .
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Secretion: The Wnt-WLS complex transports the ligand to the plasma membrane for secretion.
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Inhibition: Wnt-C59 binds to the PORCN active site, preventing palmitoylation.[2][3][4][5] Non-palmitoylated Wnts are retained in the ER and degraded, resulting in a "null" Wnt phenotype.
Pathway Diagram
Figure 1: Mechanism of Wnt-C59 action. The molecule inhibits PORCN, preventing Wnt palmitoylation.[1][2][4][5][6] Without this lipid modification, Wnt cannot bind Wntless (WLS) and is degraded rather than secreted.
Comparative Analysis: Wnt-C59 vs. Other Inhibitors
Choosing the right tool compound is critical for experimental validity.
| Inhibitor | Target | Mechanism | Potency (IC50) | Key Application |
| Wnt-C59 | PORCN | Blocks Wnt secretion | ~74 pM | Highly potent in vivo & in vitro tool; Stem cell differentiation.[7] |
| IWP-2 | PORCN | Blocks Wnt secretion | ~27 nM | Standard in vitro tool; less potent than C59; poor in vivo stability. |
| LGK974 | PORCN | Blocks Wnt secretion | ~0.4 nM | Clinical candidate (Novartis); excellent for translational cancer models. |
| XAV939 | Tankyrase | Stabilizes Axin (Destruction Complex) | ~11 nM | Blocks downstream canonical signaling only; does not block non-canonical Wnt. |
Why choose Wnt-C59?
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Vs. IWP-2: C59 is roughly 300-fold more potent and orally bioavailable. Use C59 for in vivo studies or when nanomolar precision is required.
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Vs. XAV939: If your study requires blocking non-canonical (Wnt/PCP or Wnt/Ca2+) pathways, you must use a PORCN inhibitor (C59) rather than a Tankyrase inhibitor (XAV939), as XAV939 only affects β-catenin stability.
Physicochemical Properties & Handling
Solubility & Reconstitution
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DMSO: Soluble up to ~50 mg/mL (approx. 130 mM).
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Water: Insoluble.
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Ethanol: Soluble (low concentration, ~10 mg/mL with sonication).
Storage Protocol
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Powder: Store at -20°C (stable for 2 years).
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Stock Solution (10 mM in DMSO):
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Aliquot into single-use vials (avoid freeze-thaw cycles).
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Store at -80°C (stable for 6 months).
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Note: If precipitate forms upon thawing, warm to 37°C and sonicate briefly.
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Experimental Protocols
A. In Vitro Wnt Inhibition (Cell Culture)
Objective: Inhibit autocrine/paracrine Wnt signaling in cancer cell lines or stem cells.
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Preparation: Dilute 10 mM DMSO stock into culture medium.
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Working Concentration:10 nM – 100 nM (IC50 is ~74 pM, but 100 nM ensures complete blockade).
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Vehicle Control: Medium + 0.001% DMSO (match the final solvent concentration).
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Seeding: Seed cells (e.g., HEK293T, MDA-MB-231) at 30-50% confluence.
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Treatment: Add Wnt-C59 containing medium.
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Incubation:
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Reporter Assays: 16–24 hours.
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Phenotypic Assays: 48–72 hours (replenish media/drug every 48h due to potential degradation or metabolism).
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Readout:
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TOPFlash Assay: Measure Luciferase activity.
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Western Blot: Blot for Dishevelled (Dvl2/3) phosphorylation (Dvl phosphorylation band shift disappears upon Wnt inhibition) or Axin2 levels (downregulated).
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B. In Vivo Administration (Mouse Xenograft)
Objective: Tumor growth inhibition in Wnt-driven models (e.g., MMTV-Wnt1).[3][4]
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Formulation (Oral Gavage):
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Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.
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Preparation: Suspend Wnt-C59 powder in vehicle. Sonicate to create a uniform suspension.
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Dosage:
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Monitoring:
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Monitor tumor volume and body weight (Wnt inhibition can impact intestinal homeostasis; watch for weight loss >15%).
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C. Stem Cell Differentiation (Cardiomyocyte Induction)
Objective: Direct differentiation of human iPSCs to cardiomyocytes by biphasic Wnt modulation.
Figure 2: Biphasic Wnt modulation protocol. Wnt-C59 is used at Day 3-5 to shut down Wnt signaling, a critical step for cardiac specification from mesoderm.
Troubleshooting & Validation
| Issue | Probable Cause | Solution |
| No inhibition observed | Compound degradation | Verify stock date. Ensure storage at -80°C. Do not freeze-thaw >3 times. |
| Cell Toxicity | Off-target effects or high dose | Titrate dose down. Wnt-C59 is potent; >1 µM is rarely needed for specific inhibition (except in specific differentiation protocols). |
| Inconsistent In Vivo results | Poor suspension | Ensure thorough sonication in Methylcellulose/Tween vehicle. Check gavage technique. |
| "Compound 59" confusion | Wrong chemical purchased | CRITICAL: Verify CAS 1243243-89-1. Do not rely solely on the name "C59". |
References
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Proffitt, K. D., et al. (2013). "Pharmacological inhibition of the Wnt acyltransferase PORCN prevents growth of WNT-driven mammary cancer." Cancer Research, 73(2), 502–507.
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Jiang, X., et al. (2013). "Generation of pancreatic progenitors from human pluripotent stem cells by small molecules." Stem Cell Reports, 1(6), 541-554.
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Burridge, P. W., et al. (2014). "Chemically defined generation of human cardiomyocytes." Nature Methods, 11, 855–860.
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Motono, M., et al. (2016). "WNT-C59, a Small-Molecule WNT Inhibitor, Efficiently Induces Anterior Cortex That Includes Cortical Motor Neurons From Human Pluripotent Stem Cells."[5][9][10] Stem Cells Translational Medicine, 5(5), 552-560.[10]
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Cheng, Y., et al. (2015). "Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment."[3][4] Oncotarget, 6(16), 14428.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cellagentech.com [cellagentech.com]
- 3. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt-C59 arrests stemness and suppresses growth of nasopharyngeal carcinoma in mice by inhibiting the Wnt pathway in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of potent pyrazolo[4,3-h]quinazoline-3-carboxamides as multi-cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WNT-C59, a Small-Molecule WNT Inhibitor, Efficiently Induces Anterior Cortex That Includes Cortical Motor Neurons From Human Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. International Journal of Molecular Medicine [spandidos-publications.com]
